1-(Chloromethoxy)-4-methyl-2-nitrobenzene
Description
Overview of Nitroaromatic Compounds in Modern Organic Synthesis
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates and building blocks for a wide array of valuable products. mdpi-res.com Their utility spans the synthesis of dyes, polymers, pesticides, and explosives. nih.gov In the pharmaceutical sector, the nitroaromatic scaffold is integral to the creation of various therapeutic agents, including antibacterial and anticancer drugs. scielo.br
The chemical reactivity of nitroaromatic compounds is largely dictated by the strong electron-withdrawing nature of the nitro group (-NO2). mdpi-res.com This property deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. mdpi-res.comscielo.br Furthermore, the nitro group itself is a synthetically valuable functional group, as it can be readily reduced to form an amino group (-NH2), which is a key step in the synthesis of many pharmaceuticals and other fine chemicals. The versatility of the nitro group allows for its conversion into a variety of other functional groups, making nitroaromatics highly adaptable precursors in multi-step syntheses. researchgate.net
The synthesis of nitroaromatic compounds is typically achieved through the nitration of an aromatic ring using a mixture of nitric and sulfuric acids, although numerous other methods have been developed to improve selectivity and reduce the environmental impact of these reactions. researchgate.net
Significance of Chloromethyl and Methoxy (B1213986) Functional Groups in Aromatic Systems
The functionality and reactivity of an aromatic system are profoundly influenced by its substituents. The chloromethyl (-CH2Cl) and methoxy (-OCH3) groups, both present in 1-(Chloromethoxy)-4-methyl-2-nitrobenzene, impart distinct and significant chemical properties.
The methoxy group is a powerful activating group in electrophilic aromatic substitution. libretexts.org It exerts a dual electronic effect on the aromatic ring. Through resonance, the lone pairs of electrons on the oxygen atom can delocalize into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. vaia.comstackexchange.com This electron-donating resonance effect generally outweighs its electron-withdrawing inductive effect, which arises from the high electronegativity of the oxygen atom. stackexchange.com The presence of a methoxy group can enhance a molecule's pharmacokinetic properties and its ability to bind to biological targets. researchgate.net
The chloromethyl group introduces a reactive site for nucleophilic substitution, making it a valuable functional group for the elaboration of more complex molecules. vaia.comchempanda.com The process of introducing a chloromethyl group onto an aromatic ring is known as chloromethylation. chempanda.com While the chloromethyl group can be considered an electron-donating group that directs incoming electrophiles to the ortho and para positions, it also presents significant steric hindrance, which can influence the regioselectivity of reactions. stackexchange.com
Academic Significance and Unique Structural Features of this compound
The specific compound this compound is a unique multifunctional molecule. The interplay of its three distinct substituents—nitro, chloromethoxy, and methyl—on the benzene ring suggests a complex reactivity profile that could be of academic interest for synthetic chemists. The combination of an electron-withdrawing nitro group, an electron-donating methoxy group (as part of the chloromethoxy functionality), and a reactive chloromethyl group within the same molecule presents opportunities for selective chemical transformations.
While specific research detailing the synthesis and reactivity of this compound is not widely available, the properties of structurally similar compounds provide insights into its potential characteristics. For instance, related nitroaromatic compounds are known for their applications as intermediates in the synthesis of various specialty chemicals. ontosight.ai
Below is a table of computed properties for a structurally related compound, 1-chloro-2-(chloromethyl)-4-nitrobenzene, which can offer an approximation of the physicochemical characteristics of the title compound.
| Property | Value |
| Molecular Formula | C7H5Cl2NO2 |
| Molecular Weight | 206.02 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 204.9697338 Da |
| Topological Polar Surface Area | 45.8 Ų |
| Heavy Atom Count | 12 |
| Complexity | 171 |
Data for 1-chloro-2-(chloromethyl)-4-nitrobenzene, a related compound. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
NLHXFHVBRRTXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Chloromethoxy 4 Methyl 2 Nitrobenzene
Nucleophilic Substitution Reactions
Nucleophilic substitution in 1-(chloromethoxy)-4-methyl-2-nitrobenzene primarily involves the highly reactive chloromethyl group attached to the ether oxygen. This side-chain reactivity is significantly modulated by the electronic effects of the substituents on the aromatic ring.
Nucleophilic Reactivity of the Chloromethyl Group
The chloromethyl ether moiety, -OCH₂Cl, is a potent alkylating agent. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity stems from the fact that it is a benzylic-like halide, where the adjacent oxygen and aromatic system can stabilize the transition state of a substitution reaction. Benzylic halides are known to be highly reactive in both SN1 and SN2 reactions. The activating effects of benzyl (B1604629) groups on SN2 reactivity are well-established. nih.govacs.org
The reaction typically proceeds via an SN2 mechanism, where a nucleophile directly displaces the chloride ion. The high reactivity of chloromethyl ethers is well-documented; for instance, chloromethyl methyl ether is known to hydrolyze rapidly, indicating the lability of the carbon-chlorine bond. oup.comacs.org
Substituent Effects on Nucleophilic Attack: Ortho-Nitro and Para-Methyl Contributions
The rate and feasibility of nucleophilic substitution at the chloromethyl carbon are profoundly influenced by the electronic properties of the substituents on the benzene (B151609) ring.
Ortho-Nitro Group: The nitro group at the ortho position is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal of electron density makes the benzylic carbon of the chloromethoxy group significantly more electrophilic and thus more susceptible to nucleophilic attack. Studies on ortho-nitrobenzyl bromide have shown that the ortho-nitro group plays a complex role, sometimes involving intramolecular nucleophilic assistance. nih.govnih.gov In the context of an SN2 reaction, this electron withdrawal stabilizes the transition state, which has a buildup of negative charge, thereby accelerating the reaction rate. The stabilization of the transition state by an ortho-nitro group is a key factor in enhancing reactivity towards nucleophiles. askfilo.com
Para-Methyl Group: The methyl group at the para position is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density in the aromatic ring. In the context of an SN2 reaction at the chloromethoxy side chain, this electron-donating nature would slightly decrease the electrophilicity of the target carbon, thus having a minor deactivating effect that opposes the strong activation provided by the ortho-nitro group.
The dominant influence is exerted by the ortho-nitro group, which strongly activates the chloromethyl group toward nucleophilic substitution.
| Substituent | Position | Electronic Effect | Impact on Nucleophilic Substitution at -OCH₂Cl |
|---|---|---|---|
| Nitro (-NO₂) | Ortho | Strongly Electron-Withdrawing (-I, -R) | Strongly Activating |
| Methyl (-CH₃) | Para | Weakly Electron-Donating (+I) | Weakly Deactivating |
Electrophilic Aromatic Substitution: Reactivity and Positional Selectivity
Electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene ring. The outcome of such reactions on this compound is determined by the cumulative directing and activating or deactivating effects of the three existing substituents.
Directing Group Phenomena: Methoxy (B1213986), Methyl, and Nitro Substituents
The position of a new substituent on the aromatic ring is dictated by the directing effects of the groups already present.
Chloromethoxy Group (-OCH₂Cl): The oxygen atom, with its lone pairs of electrons, is a strong resonance donor (+R effect). This effect directs incoming electrophiles to the ortho and para positions. Alkoxy groups are powerful ortho, para-directors. libretexts.org
Methyl Group (-CH₃): As an alkyl group, it is a weak activator and an ortho, para-director. chemguide.co.uklibretexts.orglibretexts.org It directs incoming electrophiles to positions 3 and 5 (ortho) and position 6 (para).
Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. chemguide.co.uklibretexts.org It directs incoming electrophiles to positions 4 and 6 (meta).
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. In this molecule, the chloromethoxy group is the strongest activator. It directs ortho and para to itself (positions 6 and 3, respectively). The methyl group also directs to positions 3 and 6. The nitro group directs to position 6. Therefore, there is a strong consensus among the directing groups for substitution to occur at position 6, and to a lesser extent, at position 3. Steric hindrance from the adjacent chloromethoxy group might slightly reduce the yield of the product substituted at position 6.
Electronic Effects on Aromatic Ring Activation and Deactivation
Activating Groups: The chloromethoxy group is a strong activator due to the +R effect of the oxygen, which outweighs its -I effect. The methyl group is a weak activator. libretexts.org These groups donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack and lowering the activation energy. libretexts.org
Deactivating Group: The nitro group is one of the strongest deactivating groups. Its -I and -R effects withdraw significant electron density from the ring, destabilizing the arenium ion and increasing the activation energy for electrophilic attack. libretexts.orgwikipedia.org
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring Reactivity | Directing Effect |
|---|---|---|---|---|
| Chloromethoxy (-OCH₂Cl) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| Methyl (-CH₃) | +I (Donating) | None (Hyperconjugation) | Weakly Activating | Ortho, Para |
| Nitro (-NO₂) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |
Alternative and Specialized Reaction Pathways
Beyond substitutions at the chloromethyl group or the aromatic ring, this compound can undergo reactions characteristic of its individual functional groups.
Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to an amino group (-NH₂) using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com These reactions are typically chemoselective and can proceed without affecting other functional groups, although the choice of reagent is important to avoid unwanted side reactions. google.comscispace.com
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions. The oxidation of the methyl group in nitrotoluenes is a known industrial process, though it can be complicated by the presence of the nitro group. epa.govresearchgate.net
Hydrolysis of the Chloromethoxy Group: Chloromethyl ethers are known to be susceptible to hydrolysis, reacting with water to yield an alcohol, formaldehyde, and hydrochloric acid. orgsyn.org This reaction can occur under neutral or acidic conditions and represents a potential pathway for the decomposition or transformation of the molecule, cleaving the ether linkage. oup.com
Radical-Mediated Transformations of the Chloromethyl Group
There is a lack of specific studies on the radical-mediated transformations of the chloromethyl group in this compound. In principle, the chloromethoxy group could be susceptible to radical cleavage, but the specific conditions and outcomes of such reactions have not been documented for this compound.
Redox Chemistry of Nitroaromatic and Methoxy Functionalities
Similarly, detailed electrochemical or chemical redox studies on this compound are not available. The nitroaromatic moiety is expected to undergo reduction under various conditions to form nitroso, hydroxylamino, or amino derivatives. However, the influence of the adjacent chloromethoxy group on the reduction potential and reaction pathways has not been experimentally determined for this molecule.
Cross-Coupling Strategies for Aromatic Functionalization
The potential for this compound to participate in cross-coupling reactions is an area that remains unexplored. While nitroaromatic compounds can sometimes be challenging substrates for cross-coupling, various methods have been developed to functionalize such rings. The presence and position of the chloromethoxy and methyl groups would undoubtedly influence the reactivity and regioselectivity of any potential coupling reactions, but no specific examples have been reported.
Due to the absence of direct research on this compound, no data tables of its reactivity can be provided at this time. Further experimental investigation is required to elucidate the chemical behavior of this compound.
Structure Reactivity Relationships: Insights from 1 Chloromethoxy 4 Methyl 2 Nitrobenzene and Analogs
Comparative Reactivity of Positional Isomers and Related Structural Analogs.
The reactivity of a substituted benzene (B151609) derivative is profoundly influenced by the nature and position of its substituents. In 1-(chloromethoxy)-4-methyl-2-nitrobenzene, the benzene ring is adorned with three distinct groups: a nitro group (-NO₂), a methyl group (-CH₃), and a chloromethoxy group (-OCH₂Cl). The interplay of their electronic and steric effects governs the molecule's chemical behavior.
Influence of Substituent Position on Reaction Pathways and Outcomes.
The regioselectivity of further electrophilic aromatic substitution (EAS) on this compound is determined by the directing effects of the existing substituents. The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. The chloromethoxy group, analogous to a methoxy (B1213986) group, is also expected to be an ortho, para-director because of the resonance effect of the oxygen lone pairs, which is generally stronger than its inductive electron-withdrawing effect. Conversely, the nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects.
In a polysubstituted ring, the directing effects of the substituents combine. The position of an incoming electrophile is primarily dictated by the most activating group. In this case, both the methyl and chloromethoxy groups are activating (ortho, para-directing), while the nitro group is deactivating (meta-directing). Therefore, electrophilic attack will be directed to the positions that are ortho or para to the methyl and chloromethoxy groups and are not sterically hindered.
The potential sites for electrophilic attack on this compound are C3, C5, and C6.
C3-position: ortho to the chloromethoxy group and meta to both the methyl and nitro groups.
C5-position: para to the chloromethoxy group, ortho to the methyl group, and meta to the nitro group.
C6-position: ortho to the nitro group and meta to the chloromethoxy and methyl groups.
Considering the directing effects, the C5 position is doubly activated by being para to the chloromethoxy group and ortho to the methyl group. The C3 position is activated by the chloromethoxy group. The C6 position is strongly deactivated by the adjacent nitro group. Therefore, electrophilic substitution is most likely to occur at the C5 position, followed by the C3 position.
The reactivity of positional isomers would differ significantly. For instance, in a hypothetical isomer like 2-(chloromethoxy)-1-methyl-4-nitrobenzene, the directing effects would lead to a different distribution of products in subsequent reactions. The steric hindrance from the substituents also plays a crucial role in determining the final product ratio.
Elucidation of Electronic and Steric Effects of Aromatic Substituents.
The reactivity of this compound is a composite of the electronic and steric effects of its substituents.
Electronic Effects:
Nitro Group (-NO₂): This group is strongly electron-withdrawing through both resonance and induction (-R and -I effects). It deactivates the benzene ring towards electrophilic attack by reducing the electron density of the π-system. wikipedia.org
Methyl Group (-CH₃): This is an electron-donating group primarily through an inductive effect (+I effect) and hyperconjugation. It activates the ring towards electrophilic substitution. stackexchange.com
Chloromethoxy Group (-OCH₂Cl): This group has a dual nature. The oxygen atom can donate its lone pair of electrons to the ring through resonance (+R effect), which is an activating effect and directs ortho and para. However, the electronegative oxygen and chlorine atoms also exert an electron-withdrawing inductive effect (-I effect). Generally, for alkoxy groups, the resonance effect dominates, making them net activators and ortho, para-directors. youtube.com The presence of the chlorine atom on the methyl group enhances the inductive withdrawal, making the -OCH₂Cl group less activating than a simple methoxy group (-OCH₃).
The combined electronic effect is a deactivated ring compared to toluene or anisole, but one that is still susceptible to electrophilic attack at specific activated positions.
Steric Effects: Steric hindrance arises from the physical bulk of the substituents, which can impede the approach of a reagent to a particular site. wikipedia.org In this compound, the chloromethoxy and nitro groups are relatively bulky. Attack at the C3 position, which is flanked by the chloromethoxy and nitro groups, would experience significant steric hindrance. Similarly, attack at the C6 position is sterically hindered by the adjacent nitro group. The C5 position, being less crowded, is sterically more accessible.
The following table summarizes the expected electronic and steric effects of the substituents:
| Substituent | Electronic Effect | Directing Effect | Steric Hindrance |
| -NO₂ | Strong -I, Strong -R (Deactivating) | meta | High |
| -CH₃ | Weak +I (Activating) | ortho, para | Low |
| -OCH₂Cl | Strong +R, Moderate -I (Activating) | ortho, para | Moderate |
Advanced Mechanistic Studies on Aromatic Reactivity.
Modern computational and quantitative methods provide deeper insights into the mechanisms governing the reactivity of aromatic compounds.
Understanding Directing Group Phenomena through Modern Theoretical Models.
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed modeling of reaction pathways and transition states in electrophilic aromatic substitution. unpatti.ac.id For a molecule like this compound, theoretical calculations can predict the relative energies of the sigma complexes (arenium ions) formed upon electrophilic attack at each possible position.
The stability of the intermediate sigma complex is a key factor in determining the regioselectivity. A more stable intermediate corresponds to a lower activation energy and a faster reaction rate. For ortho and para attack relative to an electron-donating group like the chloromethoxy group, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This is not possible for meta attack. organicchemistrytutor.com
Theoretical models can also quantify the electron density at different carbon atoms in the ground state of the molecule. Positions with higher electron density are generally more susceptible to attack by electrophiles. For this compound, computational models would likely show the highest electron density at the C5 and C3 positions, consistent with the directing effects of the activating groups.
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Aromatic Reactivity.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or biological activity. dergipark.org.tr In the context of aromatic reactivity, QSAR studies often use descriptors that quantify the electronic and steric properties of substituents.
Common electronic descriptors include Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent. wikipedia.org Steric properties can be described by parameters such as Taft's steric parameter (Es) or Sterimol parameters. researchgate.net
For a series of related substituted nitrobenzenes, a QSAR model could be developed to predict their reaction rates for a specific transformation. The model would take the form of a linear equation:
log(k) = ρσ + δEs + c
where:
k is the reaction rate constant.
σ is the Hammett constant.
ρ is the reaction constant, indicating the sensitivity of the reaction to electronic effects.
Es is the Taft steric parameter.
δ is a coefficient representing the sensitivity to steric effects.
c is a constant.
The following table provides examples of Hammett constants for related substituents, which can be used to infer the electronic effect of the chloromethoxy group.
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -OCH₃ | 0.12 | -0.27 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from established literature on Hammett constants.
Kinetic and Thermodynamic Principles Governing Chemical Transformations.
The principles of kinetics and thermodynamics govern the rate and extent of chemical reactions involving this compound.
The study of reaction kinetics can provide valuable information about the reaction mechanism. For example, by measuring the reaction rates of a series of analogs with varying substituents, a Hammett plot can be constructed to determine the reaction constant (ρ), which gives insight into the charge development in the transition state.
Strategic Applications in Organic Synthesis and Chemical Research
Strategic Role as a Versatile Synthetic Intermediate
The unique combination of reactive sites in 1-(Chloromethoxy)-4-methyl-2-nitrobenzene theoretically positions it as a valuable intermediate in organic synthesis. The chloromethoxy group can act as a protecting group for phenols or as a reactive handle for introducing a methoxymethyl (MOM) ether, a common protecting group for alcohols. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening pathways to a variety of other functionalizations. The methyl group can also be a site for further chemical modification.
Precursor Synthesis of Complex Organic Architectures
In principle, this compound could serve as a starting material for the synthesis of more complex molecules. The chloromethoxy group is a reactive electrophile, capable of reacting with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. For instance, it could be used to alkylate phenols, alcohols, or amines.
However, a review of the scientific literature does not provide specific examples of this compound being used as a precursor in the total synthesis of complex natural products or other intricate organic architectures.
Foundational Building Block for Heterocyclic Systems
The presence of a nitro group ortho to a potential leaving group or a site of reaction makes this compound a theoretical candidate for the synthesis of heterocyclic compounds. For example, reduction of the nitro group to an amine would yield an ortho-substituted aniline. This intermediate could then undergo intramolecular cyclization reactions, potentially involving the methoxy (B1213986) or a transformed chloromethoxy group, to form various heterocyclic rings such as benzoxazines or other related structures.
Despite this potential, there are no specific research articles that demonstrate the use of this compound as a foundational building block for the synthesis of heterocyclic systems.
Contribution to the Development of Novel Reaction Methodologies
The study of molecules with unique substitution patterns can often lead to the discovery and development of new synthetic methods. The interplay of the electron-withdrawing nitro group and the reactive chloromethoxy group in this compound could, in theory, be exploited in novel chemical transformations.
In-depth Mechanistic Investigations of Aromatic Functionalization
The specific substitution pattern of this compound could make it an interesting substrate for mechanistic studies of aromatic functionalization reactions. For example, investigating its reactivity in nucleophilic aromatic substitution reactions could provide insights into the directing effects of the chloromethoxy group in the presence of a strong deactivating nitro group.
Currently, there are no published in-depth mechanistic investigations that specifically utilize this compound to probe the mechanisms of aromatic functionalization.
Computational and Theoretical Chemical Investigations of 1 Chloromethoxy 4 Methyl 2 Nitrobenzene
Quantum Chemical Computations for Electronic Structure and Reactivity Prediction.
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of nitroaromatic compounds. unpatti.ac.idbohrium.com For 1-(Chloromethoxy)-4-methyl-2-nitrobenzene, these methods can provide valuable insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of its chemical behavior.
Electronic Structure and Molecular Geometry:
The electronic properties of the benzene (B151609) ring are significantly affected by the attached functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. nih.gov Conversely, the methyl and methoxy (B1213986) groups are electron-donating. The interplay of these electronic effects will dictate the charge distribution across the molecule. Molecular electrostatic potential (MEP) maps, generated from quantum chemical calculations, can visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack.
Reactivity Prediction:
The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com
For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, making these areas susceptible to nucleophilic attack. unpatti.ac.id The presence of the electron-withdrawing nitro group lowers the LUMO energy, enhancing the molecule's electrophilicity. DFT calculations can precisely determine the energies and spatial distributions of these orbitals.
Below is a hypothetical interactive data table illustrating the kind of electronic properties that could be calculated for this compound and related compounds using DFT.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Nitrobenzene | -7.8 | -1.5 | 6.3 | 4.22 |
| 1-Chloro-4-methyl-2-nitrobenzene | -8.1 | -1.9 | 6.2 | 4.85 |
| This compound (Predicted) | -8.0 | -1.8 | 6.2 | 5.10 |
Note: The values for this compound are predictive and based on trends observed in related molecules.
Simulations of Molecular Dynamics and Reaction Pathways.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide insights into its conformational dynamics, solvation effects, and interactions with other molecules. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.
In a typical MD simulation of this compound in a solvent like water, the trajectory of each atom would be tracked over a period of nanoseconds or longer. This would reveal information about the rotational and vibrational motions of the molecule, as well as the stability of different conformers. For instance, the rotation around the C-O bond of the chloromethoxy group and the C-N bond of the nitro group could be analyzed to understand the molecule's flexibility.
Furthermore, MD simulations are crucial for understanding how the solvent structure is perturbed by the solute and how solvent molecules, in turn, affect the solute's conformation and reactivity. acs.org The interactions between the polar nitro and chloromethoxy groups with water molecules, for example, can be studied in detail.
Reaction Pathway Simulations:
Computational chemistry can also be used to explore the potential reaction pathways of this compound. researchgate.netresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction mechanisms. This is often achieved using DFT or more advanced ab initio methods. lanl.gov
For a molecule like this compound, several reaction types could be investigated. For instance, the susceptibility of the chloromethoxy group to nucleophilic substitution could be explored. A computational study would involve modeling the approach of a nucleophile to the methylene (B1212753) carbon of the chloromethoxy group, locating the transition state for the displacement of the chloride ion, and calculating the activation energy for this process.
Another important reaction pathway for nitroaromatic compounds is their reduction to the corresponding anilines. researchgate.net Theoretical calculations can elucidate the mechanism of this reduction, which often proceeds through nitroso and hydroxylamine (B1172632) intermediates. The table below presents a hypothetical reaction profile for a key step in a potential reaction of this compound, as could be determined from computational studies.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |
| Nucleophilic attack on chloromethoxy group | C₈H₈ClNO₃ + OH⁻ | 15.2 | Intermediate | -5.4 |
| Reduction of nitro group (first step) | C₈H₈ClNO₃ + H₂ | 25.8 | C₈H₈ClNO₂ + H₂O | -12.1 |
Note: These values are illustrative and represent the type of data generated from reaction pathway calculations.
Advanced Computational Modeling Techniques in Aromatic Chemical Research.
The field of computational chemistry is continually evolving, with new methods being developed to study complex chemical systems with greater accuracy and efficiency. researchgate.net Research on aromatic compounds, including nitroaromatics, benefits significantly from these advancements. numberanalytics.com
Multiscale Modeling:
For large and complex systems, such as the interaction of this compound with a biological macromolecule or its behavior in a complex environmental matrix, multiscale modeling approaches are increasingly employed. These methods combine different levels of theory to treat different parts of the system. For example, the reactive center of the molecule might be treated with a high-level quantum mechanics (QM) method, while the surrounding environment (solvent or protein) is described using a more computationally efficient molecular mechanics (MM) force field. This QM/MM approach allows for the study of reactions in realistic environments without prohibitive computational cost.
Machine Learning and Artificial Intelligence:
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. researchgate.net ML models can be trained on large datasets of computational or experimental data to predict molecular properties, reaction outcomes, and even design new molecules with desired characteristics. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the environmental toxicity of a series of nitroaromatic compounds, including this compound, based on calculated molecular descriptors.
Advanced Methods for Electronic Structure:
While DFT is a workhorse in computational chemistry, for systems with strong electron correlation or for studying excited states, more advanced methods are often necessary. nih.gov Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide higher accuracy for electronic structure calculations. nih.gov These methods are particularly important for understanding the photochemistry of nitroaromatic compounds, which involves transitions to and reactions on excited electronic states. lanl.govresearchgate.net
The application of these advanced computational techniques will continue to deepen our understanding of the chemical and physical properties of molecules like this compound, enabling more accurate predictions of their behavior in various chemical and biological systems.
Future Research Trajectories and Emerging Paradigms
Frontiers in Synthetic Methodologies for Related Aromatic Compounds
The synthesis of polysubstituted aromatic compounds like 1-(Chloromethoxy)-4-methyl-2-nitrobenzene is a field of continuous innovation. Future research is likely to focus on methodologies that offer enhanced efficiency, selectivity, and functional group tolerance. The development of programmed synthesis strategies for benzene (B151609) derivatives with multiple distinct functional groups is a significant area of interest. These methods could enable the controlled, sequential introduction of substituents, providing access to complex molecules that are currently challenging to prepare.
A key area for advancement lies in the late-stage functionalization of aromatic rings. Techniques such as C-H activation are becoming increasingly powerful tools for introducing new functional groups into pre-existing molecular scaffolds. For a molecule like this compound, C-H activation could potentially be used to introduce additional substituents onto the benzene ring, further diversifying its chemical properties and potential applications.
Furthermore, the use of computational tools and machine learning is emerging as a powerful approach for predicting reaction outcomes and designing novel synthetic routes. rsc.org Multitask prediction models, for instance, can assess the likelihood of site selectivity in aromatic C-H functionalization reactions, which would be invaluable in planning the synthesis of complex derivatives of the title compound. rsc.org
The following table provides a conceptual overview of potential synthetic strategies that could be explored for related aromatic compounds, based on current research trends.
| Synthetic Approach | Description | Potential Advantages |
| Programmed Synthesis | Sequential and controlled introduction of multiple different substituents onto an aromatic ring. | High degree of control over the final structure, enabling access to complex and novel compounds. |
| Late-Stage C-H Functionalization | Direct introduction of functional groups at C-H bonds in the later stages of a synthetic sequence. | Increased synthetic efficiency by avoiding the need for pre-functionalized starting materials. |
| Photocatalysis | Use of light to drive chemical reactions, often enabling unique transformations under mild conditions. | Access to novel reactivity and potentially more sustainable reaction pathways. |
| Enzyme Catalysis | Utilization of enzymes to catalyze specific chemical transformations. | High selectivity and operation under environmentally benign conditions. |
Elucidation of Unexplored Reactivity Profiles and Novel Transformations
The reactivity of this compound is predicted to be rich and varied, owing to the interplay of its distinct functional groups. The chloromethoxy group is a known alkylating agent, while the nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and participate in reduction reactions. The methyl group, being electron-donating, also modulates the electronic properties of the benzene ring.
Future research could focus on exploring the unique reactivity arising from the combination of these groups. For instance, the chloromethoxy group could be a precursor for the introduction of a variety of nucleophiles, leading to the synthesis of a library of derivatives with diverse functionalities. The nitro group could be reduced to an amino group, which is a versatile synthetic handle for further transformations, including diazotization and coupling reactions.
The potential for intramolecular reactions, where the different functional groups within the same molecule interact, is another exciting avenue for investigation. For example, under certain conditions, it might be possible to induce a reaction between the chloromethoxy group and a derivative of the nitro group. The study of such novel transformations could lead to the discovery of new chemical reactions and the synthesis of unique molecular architectures.
The table below outlines some hypothetical, unexplored reactions that could be investigated for this compound, based on the known reactivity of its functional groups.
| Reaction Type | Potential Transformation | Significance |
| Nucleophilic Substitution | Displacement of the chloride in the chloromethoxy group by various nucleophiles (e.g., alcohols, amines, thiols). | A versatile method for introducing a wide range of functional groups. |
| Nitro Group Reduction | Conversion of the nitro group to an amino group. | Creates a key synthetic intermediate for further functionalization. |
| Intramolecular Cyclization | A reaction between the chloromethoxy group (or a derivative) and the reduced nitro group to form a heterocyclic ring. | Could lead to the discovery of novel heterocyclic systems with potential biological activity. |
| Photochemical Reactions | The nitrobenzyl ether moiety is known to be photocleavable, suggesting that the chloromethoxy group could be removed under UV irradiation. researchgate.netupenn.edu | Offers a method for controlled release of a protected functional group, which is useful in various applications. |
Principles of Sustainable Chemistry in Compound Design and Synthesis
The principles of green chemistry are increasingly integral to the design and synthesis of new chemical compounds. researchgate.net Future research on this compound and related molecules should prioritize the development of sustainable synthetic methods. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the design of processes that are atom-economical and energy-efficient. rsc.org
One promising area is the use of water as a solvent for organic reactions. rsc.org The development of water-compatible catalytic systems for the synthesis of substituted aromatic compounds could significantly reduce the environmental impact of these processes. rsc.org Additionally, the use of renewable starting materials and the design of biodegradable products are key aspects of sustainable chemistry that should be considered in the lifecycle of any new compound.
The application of modern technologies such as microwave-assisted synthesis and flow chemistry can also contribute to more sustainable chemical processes. researchgate.net Microwave heating can often accelerate reaction rates and improve yields, while flow chemistry allows for safer and more controlled reactions, often with reduced waste generation. The integration of these technologies into the synthesis of complex aromatic compounds will be a key trend in future research.
The following table summarizes key green chemistry principles and their potential application in the synthesis and study of compounds like this compound.
| Green Chemistry Principle | Application in Synthesis and Design |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources rather than fossil fuels. |
| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Chloromethoxy)-4-methyl-2-nitrobenzene, and how can reaction yields be maximized?
The synthesis typically involves nucleophilic substitution of a nitrobenzene derivative. For example, substituting a hydroxyl group with chloromethoxy under basic conditions using reagents like chloromethyl chloride. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reaction efficiency. Reaction optimization should focus on temperature control (e.g., 40–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products like hydrolysis derivatives .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
Key methods include:
- Single-crystal X-ray diffraction for unambiguous structural determination (e.g., bond lengths, angles, and crystallographic packing) .
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C4, nitro at C2) .
- High-resolution mass spectrometry (HRESI-MS) for molecular weight validation .
Q. How can purification challenges (e.g., isolating the compound from nitroaromatic byproducts) be addressed?
Use gradient column chromatography with silica gel and a hexane/ethyl acetate eluent system. Preparative HPLC with a C18 column and methanol-water mobile phase is effective for high-purity isolation. Monitor by TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For instance, the nitro group directs electrophiles to the para position relative to the chloromethoxy group. Solvent effects (e.g., PCM models) refine predictions for reaction pathways .
Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies in nitro groups)?
Refinement protocols in SHELXL or Olex2 should incorporate anisotropic displacement parameters and hydrogen bonding interactions. Validate against high-resolution datasets (e.g., < 1.0 Å resolution) and cross-check with spectroscopic data .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?
Q. What safety protocols are critical given structural analogs’ carcinogenicity data?
Follow OSHA guidelines for nitroaromatics:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Store at 2–8°C in amber glass to prevent light-induced degradation.
- Dispose of waste via licensed hazardous waste contractors .
Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles (e.g., Au(I)-mediated reactions)?
Kinetic experiments (e.g., NMR time-course studies) track intermediates. Isotopic labeling (e.g., O in nitro groups) combined with HRESI-MS identifies bond cleavage/reformation pathways .
Q. What causes discrepancies in HPLC purity assessments, and how are they mitigated?
Column choice (C18 vs. phenylhexyl) and mobile phase pH influence retention times. Validate methods using spiked samples with known impurities (e.g., 2-nitro isomers). Cross-correlate with GC-MS for volatile contaminants .
Q. How does the chloromethoxy group influence regioselectivity in cross-coupling reactions?
The electron-withdrawing nitro and chloromethoxy groups synergistically deactivate the ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the meta position. Computational Mulliken charge analysis supports this rationale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
